Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
CAS No.: 1195555-40-8
Cat. No.: VC6330710
Molecular Formula: C6H9N3O2
Molecular Weight: 155.157
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1195555-40-8 |
|---|---|
| Molecular Formula | C6H9N3O2 |
| Molecular Weight | 155.157 |
| IUPAC Name | methyl 5-amino-3-methylimidazole-4-carboxylate |
| Standard InChI | InChI=1S/C6H9N3O2/c1-9-3-8-5(7)4(9)6(10)11-2/h3H,7H2,1-2H3 |
| Standard InChI Key | NCLPYUXHVLFESG-UHFFFAOYSA-N |
| SMILES | CN1C=NC(=C1C(=O)OC)N |
Introduction
Structural and Nomenclature Overview
Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate belongs to the imidazole family, a class of five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms. Its systematic IUPAC name reflects the positions of substituents:
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1-Methyl: A methyl group attached to the nitrogen at position 1 of the imidazole ring.
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4-Amino: An amino group (-NH₂) at position 4.
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5-Carboxylate: A methyl ester (-COOCH₃) at position 5.
The molecular formula is C₆H₉N₃O₂, with a molar mass of 155.15 g/mol . The compound’s planar imidazole ring facilitates aromaticity, while substituents influence its electronic and steric properties.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate typically involves multi-step routes:
Route 1: Nitration and Reduction
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Nitration: Introduction of a nitro group at position 4 via electrophilic substitution using nitric acid.
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Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (Sn/HCl) converts the nitro group to an amino group.
Route 2: Cyclization of Amidines
Refluxing amidine precursors with carbonyl compounds (e.g., methyl glyoxylate) in acetic acid forms the imidazole core. Sodium acetate is often added to buffer the reaction.
Example Reaction:
Industrial-Scale Optimization
Industrial methods prioritize yield and purity through:
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Continuous Flow Reactors: Enhance reaction control and scalability.
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Solvent Optimization: Polar aprotic solvents like DMF improve reaction kinetics.
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Catalysts: Acid catalysts (e.g., H₂SO₄) accelerate cyclization steps .
Physicochemical Properties
Key properties of methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 126–127°C | |
| Boiling Point | 354.8°C (predicted) | |
| Density | 1.35 g/cm³ | |
| pKa | 4.92 | |
| Solubility | Soluble in DMF, methanol |
The pKa of 4.92 indicates moderate acidity, likely from the protonated amino group . The methyl ester enhances lipid solubility, making the compound amenable to organic reaction conditions.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
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C=O Stretch: Strong absorption at ~1700 cm⁻¹ confirms the ester carbonyl.
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NH₂ Stretch: Broad bands at ~3300 cm⁻¹ indicate the primary amine.
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Absence of NO₂ Peaks: No signals near 1520 cm⁻¹, verifying successful reduction of nitro precursors.
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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δ 3.70 (s, 3H, COOCH₃)
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δ 3.20 (s, 3H, N-CH₃)
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δ 6.80 (s, 1H, imidazole H)
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δ 5.10 (s, 2H, NH₂).
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¹³C NMR:
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δ 165.2 (C=O)
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δ 140.1 (C-2 imidazole)
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δ 35.6 (N-CH₃).
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Mass Spectrometry
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Molecular Ion Peak: m/z 155 (M⁺), consistent with the molecular formula .
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Fragmentation: Loss of COOCH₃ (m/z 112) and NH₂ (m/z 97).
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s amino and ester groups enable its use in synthesizing:
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Antifungal Agents: Imidazole derivatives inhibit ergosterol biosynthesis .
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Anticancer Compounds: Functionalization at position 4 enhances DNA intercalation .
Agrochemical Development
Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate is a precursor to herbicides and insecticides, leveraging its heterocyclic reactivity.
Comparative Analysis with Analogues
| Property | Methyl Ester | Ethyl Ester |
|---|---|---|
| Solubility | Higher in polar solvents | Higher lipid solubility |
| Melting Point | 126–127°C | 98–100°C |
| Synthetic Yield | 75–80% | 65–70% |
The methyl ester’s shorter alkyl chain enhances crystallinity and polar solvent compatibility compared to ethyl analogues.
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